REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:17])[CH2:7][CH2:6][N:5]([CH:8]2[CH2:13][CH2:12][N:11](C(O)=O)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1.Cl>ClCCl.O1CCOCC1>[NH:11]1[CH2:10][CH2:9][CH:8]([N:5]2[CH2:4][CH2:3][S:2](=[O:1])(=[O:17])[CH2:7][CH2:6]2)[CH2:13][CH2:12]1
|
Name
|
tert-butyl ester
|
Quantity
|
0.786 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-piperidine-1-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S1(CCN(CC1)C1CCN(CC1)C(=O)O)=O
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
tetraalkylammonium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)N1CCS(CC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.555 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |